molecular formula C26H26N4O3 B10880783 {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone

{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone

Cat. No.: B10880783
M. Wt: 442.5 g/mol
InChI Key: QVHAAVSXVQKDOH-UHFFFAOYSA-N
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Description

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE is a complex organic compound that features a combination of carbazole, piperazine, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE typically involves multiple steps. One common route starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized to introduce the piperazine and nitrophenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxidized carbazole derivatives.

    Reduction: Conversion of the nitrophenyl group to an amine.

    Substitution: Introduction of various substituents on the piperazine ring.

Scientific Research Applications

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE involves its interaction with various molecular targets. The carbazole moiety can intercalate with DNA, while the piperazine ring can interact with various receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE is unique due to the combination of carbazole, piperazine, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C26H26N4O3/c1-2-29-24-6-4-3-5-22(24)23-17-19(7-12-25(23)29)18-27-13-15-28(16-14-27)26(31)20-8-10-21(11-9-20)30(32)33/h3-12,17H,2,13-16,18H2,1H3

InChI Key

QVHAAVSXVQKDOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51

Origin of Product

United States

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